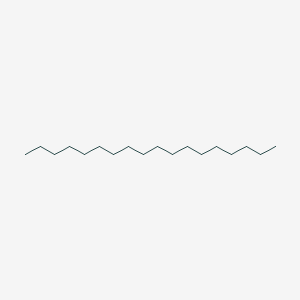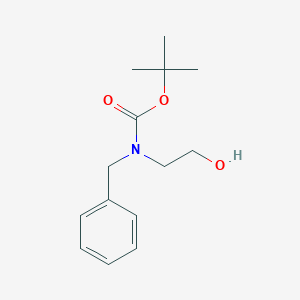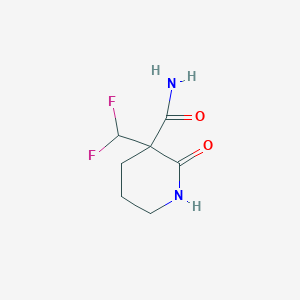
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group, a ketone, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a piperidine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, such as dichloromethane, under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound’s fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for drug development, especially in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Industry: In the agrochemical industry, 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is explored for its potential as a fungicide or herbicide, leveraging its stability and bioactivity .
作用机制
The mechanism of action of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions .
相似化合物的比较
- 3-(Trifluoromethyl)-2-oxopiperidine-3-carboxamide
- 3-(Methyl)-2-oxopiperidine-3-carboxamide
- 3-(Chloromethyl)-2-oxopiperidine-3-carboxamide
Comparison: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analog, the difluoromethyl group offers a different balance of lipophilicity and hydrogen-bonding potential, which can influence the compound’s pharmacokinetics and bioactivity . The methyl and chloromethyl analogs lack the enhanced stability and bioactivity conferred by the fluorine atoms .
属性
IUPAC Name |
3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSVZPNDIXPOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560980 |
Source


|
| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126309-11-3 |
Source


|
| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
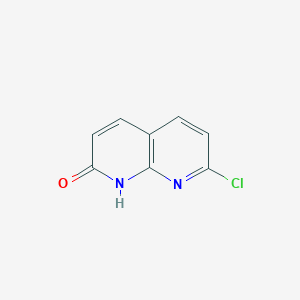
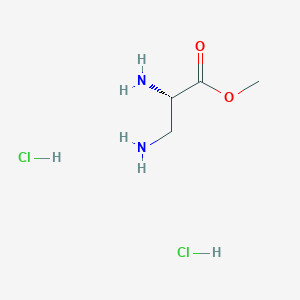
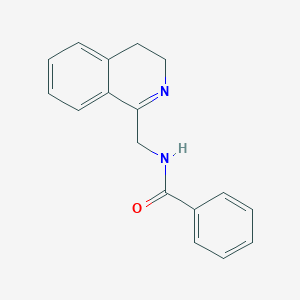
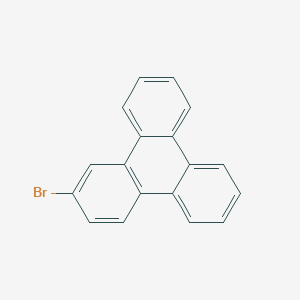

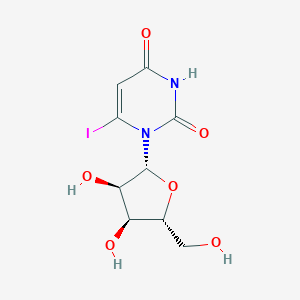
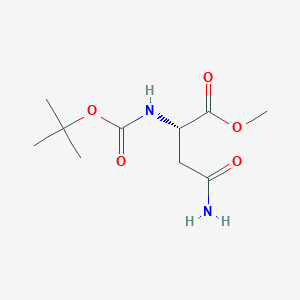
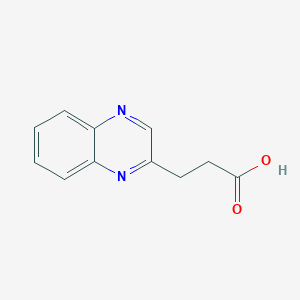
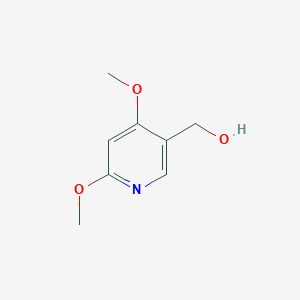
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
